molecular formula C18H21ClN2O3 B5055191 N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline

N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline

Cat. No.: B5055191
M. Wt: 348.8 g/mol
InChI Key: XNZWOJBHWRUGFZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 5-chloro-2-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-chloro-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Hydrolysis: 4-tert-butylphenol and 2-chloro-5-nitroaniline.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)ethyl acetate
  • N-[2-(4-tert-butylphenoxy)ethyl]acetamide
  • 2-(4-tert-butylphenoxy)ethyl N-(3-ethylphenyl)carbamate

Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline is unique due to the presence of both a nitro group and a chloro group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-18(2,3)13-4-7-15(8-5-13)24-11-10-20-16-12-14(19)6-9-17(16)21(22)23/h4-9,12,20H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZWOJBHWRUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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